molecular formula C25H33ClN2O2 B12351294 N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide,monohydrochloride CAS No. 2749433-21-2

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide,monohydrochloride

Cat. No.: B12351294
CAS No.: 2749433-21-2
M. Wt: 429.0 g/mol
InChI Key: BFPXSRKXMHVMJE-UHFFFAOYSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride typically involves the following steps:

    Formation of Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative through a reaction between phenethylamine and a suitable piperidine precursor.

    Coupling Reaction: The piperidine derivative is then coupled with p-tolyl tetrahydrofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride involves its interaction with specific molecular targets in the body. These may include:

    Receptors: Binding to and modulating the activity of receptors such as opioid receptors.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide
  • N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)butyramide

Uniqueness

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride is unique due to its specific structural features, such as the tetrahydrofuran ring, which may confer distinct pharmacological properties compared to other piperidine derivatives.

Properties

CAS No.

2749433-21-2

Molecular Formula

C25H33ClN2O2

Molecular Weight

429.0 g/mol

IUPAC Name

N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride

InChI

InChI=1S/C25H32N2O2.ClH/c1-20-9-11-22(12-10-20)27(25(28)24-8-5-19-29-24)23-14-17-26(18-15-23)16-13-21-6-3-2-4-7-21;/h2-4,6-7,9-12,23-24H,5,8,13-19H2,1H3;1H

InChI Key

BFPXSRKXMHVMJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCO4.Cl

Origin of Product

United States

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